molecular formula C15H12FNO4S B3000881 2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1281693-31-9

2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

Cat. No.: B3000881
CAS No.: 1281693-31-9
M. Wt: 321.32
InChI Key: PLUIGCSAPWFPTQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid (CAS 1281693-31-9) is a fluorinated benzoic acid derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C15H12FNO4S and a molecular weight of 321.32 g/mol , this compound features a unique structure combining a benzoic acid ring ortho-substituted with a fluorine atom and a (E)-2-phenylethenylsulfonyl group. This structure is characteristic of compounds investigated in various scientific fields, including materials science and medicinal chemistry, where such scaffolds are often explored for their electronic properties and potential as enzyme inhibitors or molecular probes . The compound is characterized by a predicted density of 1.490 g/cm³ and a boiling point of 500.4 °C . It is offered with high purity levels, up to 95.0%, to ensure consistency and reliability in experimental results . This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4S/c16-12-7-4-8-13(14(12)15(18)19)17-22(20,21)10-9-11-5-2-1-3-6-11/h1-10,17H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUIGCSAPWFPTQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid is a compound that belongs to the sulfonamide class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom, a sulfonamide group, and an ethenyl linkage to a phenyl group. Its molecular formula is C15H12FNO4S, with a molecular weight of approximately 321.36 g/mol. The presence of the fluorine atom may enhance its biological activity and solubility, contributing to its pharmacological properties.

Property Value
Molecular FormulaC15H12FNO4S
Molecular Weight321.36 g/mol
CAS Number1281693-31-9
Chemical ClassSulfonamide

The primary biological activity of this compound is attributed to its role as an inhibitor of methionine aminopeptidase 2 (MetAP2) . This enzyme is crucial for the cotranslational removal of N-terminal methionine from nascent proteins, which is essential for protein maturation and turnover. By inhibiting MetAP2, the compound may affect various cellular processes, including:

  • Protein maturation : Inhibition can lead to the accumulation of improperly processed proteins.
  • Cellular signaling : Altered protein processing can influence signaling pathways involved in cell growth and apoptosis.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit promising biological activities, particularly in cancer research. The ability to modulate protein processing enzymes positions this compound as a potential candidate for therapeutic applications in:

  • Cancer treatment : By affecting the maturation of oncogenic proteins.
  • Neurodegenerative diseases : Targeting misfolded proteins associated with conditions like Alzheimer's disease.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits MetAP2 activity in cultured cells. This inhibition has been linked to reduced cell proliferation in cancer cell lines.
  • Animal Models : Preclinical studies using animal models have shown that administration of this compound leads to significant tumor regression in xenograft models of breast cancer, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Profiling : Further studies have utilized proteomic approaches to profile the interactions between this compound and various proteins involved in cellular signaling pathways. These studies aim to elucidate the broader implications of its enzymatic inhibition on cellular homeostasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid with structurally or functionally related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound (Target) - 2-Fluoro
- 6-[(E)-styrylsulfonylamino]
C₁₅H₁₃FNO₄S 334.34 (calculated) High polarity (fluorine + sulfonamide); potential UV activity due to styryl group Likely used in medicinal chemistry or material science N/A
2-Fluoro-6-(trifluoromethyl)benzoic acid - 2-Fluoro
- 6-Trifluoromethyl
C₈H₄F₄O₂ 208.11 Melting point: 85–87°C; density: 1.489 Chemical synthesis intermediate
6-({[(E)-2-Phenylethenyl]sulfonyl}amino)hexanoic acid - Hexanoic acid core
- (E)-styrylsulfonylamino
C₁₄H₁₉NO₄S 297.37 Lower molecular weight; flexible aliphatic chain Unspecified (supplier-listed)
2-Hydroxy-4-methoxy-6-[(E)-2-phenylethenyl]benzoic acid - 2-Hydroxy
- 4-Methoxy
- 6-(E)-styryl
C₁₆H₁₄O₄ 270.28 Stilbenoid structure; hydroxyl and methoxy groups Potential antioxidant or bioactive agent
2-Phenylbenzimidazole-5-sulfonic acid - Benzimidazole core
- Sulfonic acid at position 5
C₁₃H₁₀N₂O₃S 274.3 UV-absorbing properties (used in sunscreens) Cosmetic/pharmaceutical UV filter

Key Observations:

Structural Variations :

  • The target compound is distinguished by its fluorine-sulfonamide-styryl triad, which contrasts with trifluoromethyl (), aliphatic (), or hydroxyl/methoxy-substituted analogs (). These differences impact electronic properties and solubility.
  • The styryl group in the target compound and may confer photochemical stability, whereas the trifluoromethyl group in enhances lipophilicity .

This could enhance binding to biological targets (e.g., enzymes or receptors). The hexanoic acid derivative () has a lower molecular weight (297.37 vs. ~334.34 for the target), likely due to its aliphatic chain, which may improve membrane permeability .

Functional Applications: Compounds with sulfonamide/sulfonic acid groups (e.g., ) are often used in drug design or UV filters. The target’s sulfonamide-styryl motif may position it as a candidate for protease inhibition or photodynamic therapy.

Data Gaps :

  • Direct experimental data (e.g., melting point, spectral analysis) for the target compound are absent in the evidence. By analogy, the high melting point of a structurally related benzimidazole-benzoic acid (291.9°C, ) suggests that the target may exhibit similar thermal stability .

Research Implications

The comparison highlights the need for further studies on the target compound’s synthesis, crystallinity, and biological activity. Its hybrid structure (fluorine + sulfonamide + styryl) positions it as a versatile scaffold for drug discovery or materials science. Future work should prioritize:

  • Synthetic optimization (e.g., improving yield via methods in ).
  • Biochemical profiling (e.g., testing for kinase inhibition or antimicrobial activity).
  • Photophysical characterization (e.g., UV/Vis spectroscopy to assess styryl-related properties).

Q & A

Q. What are the key steps for synthesizing 2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid?

  • Methodological Answer : Synthesis typically involves sulfonamide formation via reaction of 2-fluoro-6-aminobenzoic acid with (E)-2-phenylethenesulfonyl chloride. Key steps include:
  • Sulfonylation : React the amine group of 2-fluoro-6-aminobenzoic acid with the sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
  • Critical Parameters : Control reaction temperature (0–5°C initially, then room temperature) to minimize side reactions like hydrolysis of the sulfonyl chloride .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for signals at δ ~6.5–7.5 ppm (vinyl protons from the (E)-styrenyl group) and δ ~8.0 ppm (aromatic protons adjacent to the sulfonamide group) .
  • ¹³C NMR : The sulfonamide sulfur induces deshielding, with the carbonyl carbon (COOH) appearing at ~170 ppm .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode should show the molecular ion [M-H]⁻. Fragmentation patterns include loss of SO₂ (64 Da) and the styrenyl group .

Q. What chromatographic methods are suitable for purity analysis?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal resolution. Monitor UV absorption at 254 nm (aromatic π→π* transitions) .
  • LC-MS : Combines retention time with accurate mass measurement (e.g., Q-TOF) to confirm identity and detect impurities .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the (E)-styrenyl group?

  • Methodological Answer :
  • The (E)-configuration is stabilized by using bulky bases (e.g., DBU) during sulfonylation, which favor trans-addition .
  • Confirm geometry via NOESY NMR : No cross-peaks between the vinyl protons and the sulfonamide NH group in the (E)-isomer .
  • Contradictions in Literature : Some studies report (Z)-isomer formation under high-temperature conditions; optimize by maintaining low temperatures (<10°C) .

Q. What strategies resolve low yields in sulfonamide coupling reactions?

  • Methodological Answer :
  • Activation : Pre-activate the sulfonyl chloride with DMAP or use a coupling agent like HATU for difficult substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Balance with dichloromethane .
  • Data Discrepancy Analysis : Compare yields across studies (e.g., 60% vs. 85%) by evaluating catalyst load, stoichiometry, and purification methods .

Q. How can computational modeling predict the compound’s bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX), leveraging structural similarities to anti-inflammatory salicylates .
  • QSAR : Correlate electronic properties (Hammett σ values of substituents) with observed inhibition of COX-2 .

Q. What are the challenges in analyzing degradation products under physiological conditions?

  • Methodological Answer :
  • Simulated Hydrolysis : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via LC-MS for sulfonamide cleavage or styrenyl oxidation .
  • Fragmentation Pathways : Major degradation products include 2-fluoro-6-aminobenzoic acid (loss of sulfonamide) and sulfonic acid derivatives .

Q. How does the fluorinated aromatic ring affect metabolic stability?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Fluorine at the 2-position reduces electron density, slowing hydroxylation .
  • Contradictions : Some studies report increased clearance due to sulfonamide hydrolysis; use deuterated analogs to track metabolic pathways .

Key Notes

  • For bioactivity, cross-reference structurally related compounds (e.g., salicylates in ) .
  • Address contradictions in synthetic yields by comparing solvent/base systems .

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